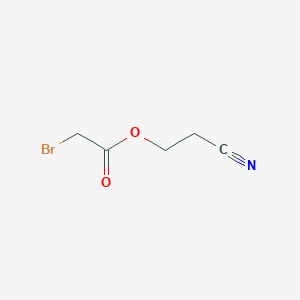
Quinoline, 1-(5-chloro-2-methylphenyl)-1,5,6,7-tetrahydro-2,4-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 1-(5-chloro-2-methylphenyl)-1,5,6,7-tetrahydro-2,4-diphenyl- is a complex organic compound belonging to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 1-(5-chloro-2-methylphenyl)-1,5,6,7-tetrahydro-2,4-diphenyl- can be achieved through several synthetic routes. One common method involves the aza-Diels–Alder reaction, which employs an electron-deficient diene and an electron-rich conjugated dienophile. The reaction typically requires a Lewis acid catalyst and proceeds via a [4+2]-cycloaddition mechanism, followed by oxidation to form the quinoline moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 1-(5-chloro-2-methylphenyl)-1,5,6,7-tetrahydro-2,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different chemical and biological properties.
Aplicaciones Científicas De Investigación
Quinoline, 1-(5-chloro-2-methylphenyl)-1,5,6,7-tetrahydro-2,4-diphenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of materials with specific electronic and photophysical properties.
Mecanismo De Acción
The mechanism of action of Quinoline, 1-(5-chloro-2-methylphenyl)-1,5,6,7-tetrahydro-2,4-diphenyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinazoline: Another heterocyclic compound with similar structural features.
Uniqueness
Quinoline, 1-(5-chloro-2-methylphenyl)-1,5,6,7-tetrahydro-2,4-diphenyl- is unique due to its specific substituents and structural configuration, which confer distinct chemical and biological properties
Propiedades
Número CAS |
89409-28-9 |
|---|---|
Fórmula molecular |
C28H24ClN |
Peso molecular |
409.9 g/mol |
Nombre IUPAC |
1-(5-chloro-2-methylphenyl)-2,4-diphenyl-6,7-dihydro-5H-quinoline |
InChI |
InChI=1S/C28H24ClN/c1-20-16-17-23(29)18-27(20)30-26-15-9-8-14-24(26)25(21-10-4-2-5-11-21)19-28(30)22-12-6-3-7-13-22/h2-7,10-13,15-19H,8-9,14H2,1H3 |
Clave InChI |
FUWHJPDUTYWGOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)N2C3=CCCCC3=C(C=C2C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(Benzenesulfinyl)imino]methyl}benzamide](/img/structure/B14374970.png)
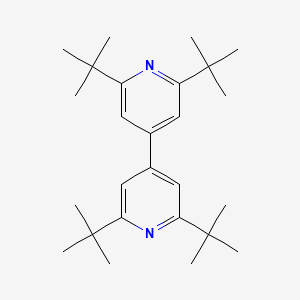
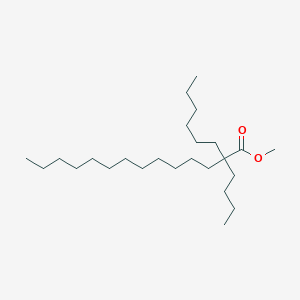


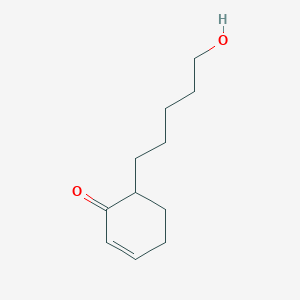

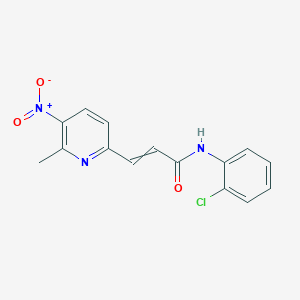

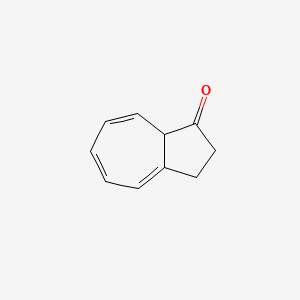


![2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine](/img/structure/B14375056.png)
